molecular formula C16H17N5O2 B11035196 N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylbenzamide

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylbenzamide

Cat. No.: B11035196
M. Wt: 311.34 g/mol
InChI Key: MWOJBEAYYGDFMA-UHFFFAOYSA-N
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Description

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylbenzamide: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with a hydroxy group, a propyl chain, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through selective hydroxylation reactions.

    Attachment of the Propyl Chain: The propyl chain is added via alkylation reactions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the triazolopyrimidine intermediate with 3-methylbenzoic acid to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the benzamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups into the benzamide moiety.

Scientific Research Applications

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The hydroxy group and the triazolopyrimidine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylbenzamide stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

3-methyl-N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C16H17N5O2/c1-3-5-12-13(15(23)21-16(19-12)17-9-18-21)20-14(22)11-7-4-6-10(2)8-11/h4,6-9H,3,5H2,1-2H3,(H,20,22)(H,17,18,19)

InChI Key

MWOJBEAYYGDFMA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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